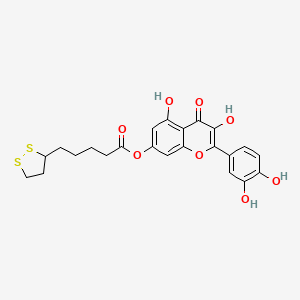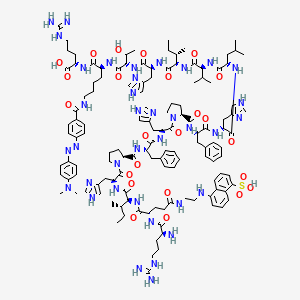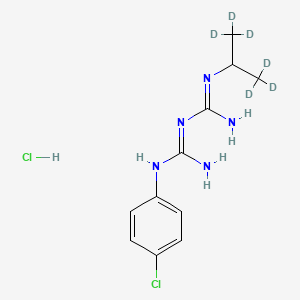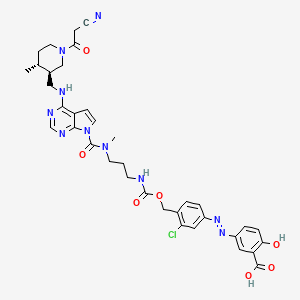
Tofacitinib Prodrug-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tofacitinib Prodrug-1 is an effective and orally active prodrug designed to mitigate the systemic adverse effects of Tofacitinib. Tofacitinib is a Janus kinase inhibitor approved by the United States Food and Drug Administration for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . This compound aims to enhance the therapeutic efficacy and safety profile of Tofacitinib by reducing its systemic exposure and targeting the drug to specific tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tofacitinib Prodrug-1 involves conjugating Tofacitinib to a carrier molecule via a cleavable linker. One reported method includes the use of N-(2-hydroxypropyl) methacrylamide copolymer and a carbamate linker . The reaction conditions typically involve the use of organic solvents and controlled temperature to ensure the stability of the prodrug.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Tofacitinib Prodrug-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The prodrug is designed to release the active Tofacitinib molecule upon exposure to specific physiological conditions, such as the presence of reactive oxygen species .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at physiological pH.
Oxidation: Reactive oxygen species, such as hydrogen peroxide.
Reduction: Reducing agents like glutathione.
Major Products Formed: The primary product formed from the hydrolysis of this compound is Tofacitinib itself. Other by-products may include the carrier molecule and cleaved linker fragments .
Wissenschaftliche Forschungsanwendungen
Tofacitinib Prodrug-1 has a wide range of scientific research applications:
Wirkmechanismus
Tofacitinib Prodrug-1 exerts its effects by releasing Tofacitinib upon exposure to specific physiological conditions. Tofacitinib inhibits Janus kinases, which are intracellular enzymes involved in signaling pathways that regulate immune cell function and hematopoiesis . By inhibiting these enzymes, Tofacitinib modulates cytokine signaling and reduces inflammation .
Molecular Targets and Pathways:
Janus Kinases (JAK1, JAK2, JAK3, TYK2): Tofacitinib preferentially inhibits JAK1 and JAK3, affecting cytokine signaling pathways.
Signal Transducer and Activator of Transcription (STAT) Pathway: Inhibition of JAKs prevents the activation of STAT proteins, reducing the transcription of pro-inflammatory genes.
Vergleich Mit ähnlichen Verbindungen
Tofacitinib Prodrug-1 is unique in its design as a prodrug to enhance the safety and efficacy of Tofacitinib. Similar compounds include other Janus kinase inhibitors and their prodrugs, such as:
Baricitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis.
Ruxolitinib: Used for the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: A selective Janus kinase inhibitor for the treatment of rheumatoid arthritis.
Uniqueness: this compound stands out due to its targeted delivery mechanism, which reduces systemic exposure and associated adverse effects while maintaining therapeutic efficacy .
Eigenschaften
Molekularformel |
C36H39ClN10O7 |
|---|---|
Molekulargewicht |
759.2 g/mol |
IUPAC-Name |
5-[[3-chloro-4-[3-[[4-[[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]-methylamino]propylcarbamoyloxymethyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C36H39ClN10O7/c1-22-9-14-46(31(49)8-11-38)19-24(22)18-40-32-27-10-15-47(33(27)42-21-41-32)36(53)45(2)13-3-12-39-35(52)54-20-23-4-5-26(17-29(23)37)44-43-25-6-7-30(48)28(16-25)34(50)51/h4-7,10,15-17,21-22,24,48H,3,8-9,12-14,18-20H2,1-2H3,(H,39,52)(H,50,51)(H,40,41,42)/t22-,24-/m1/s1 |
InChI-Schlüssel |
NSUPLTFZPXWUQO-ISKFKSNPSA-N |
Isomerische SMILES |
C[C@@H]1CCN(C[C@H]1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |
Kanonische SMILES |
CC1CCN(CC1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


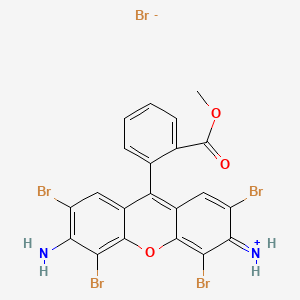
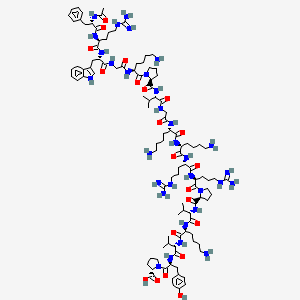
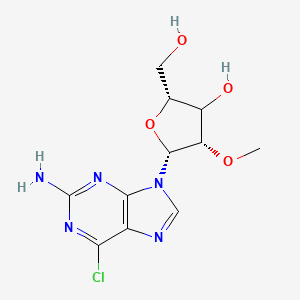
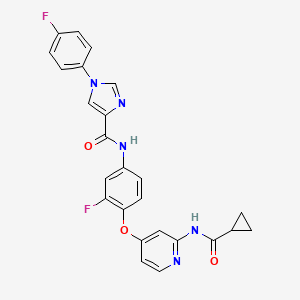
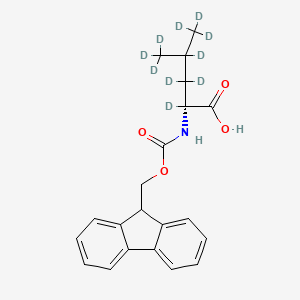
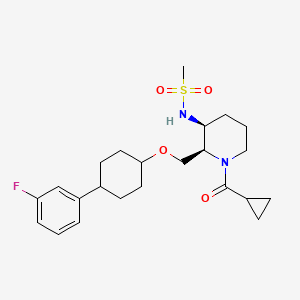
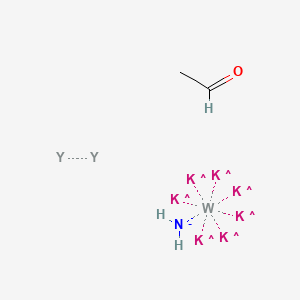

![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)
